molecular formula C11H6F3NO B13598643 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one

2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one

Cat. No.: B13598643
M. Wt: 225.17 g/mol
InChI Key: QYJSTTIVHVAKAE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one is a fluorinated organic compound that features a trifluoromethyl group attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one typically involves the reaction of quinoline derivatives with trifluoroacetylating agents. One common method is the Friedel-Crafts acylation reaction, where quinoline reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: 2,2,2-Trifluoro-1-(quinolin-2-yl)ethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(quinolin-4-yl)ethan-1-one: Similar structure but with the trifluoromethyl group attached to the 4-position of the quinoline ring.

    1-Trifluoroacetyl piperidine: Contains a trifluoromethyl group attached to a piperidine ring.

Uniqueness

2,2,2-Trifluoro-1-(quinolin-2-yl)ethan-1-one is unique due to the position of the trifluoromethyl group on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H6F3NO

Molecular Weight

225.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-quinolin-2-ylethanone

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10(16)9-6-5-7-3-1-2-4-8(7)15-9/h1-6H

InChI Key

QYJSTTIVHVAKAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C(F)(F)F

Origin of Product

United States

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